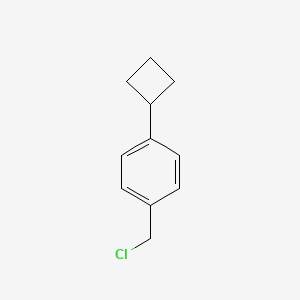
1-(Chlormethyl)-4-cyclobutylbenzol
Übersicht
Beschreibung
1-(Chloromethyl)-4-cyclobutylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a cyclobutyl group
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-cyclobutylbenzene has several applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that chloromethyl compounds often interact with proteins and other macromolecules in the cell, forming covalent bonds . These interactions can alter the function of these macromolecules, leading to various cellular effects.
Mode of Action
1-(Chloromethyl)-4-cyclobutylbenzene likely undergoes reactions similar to other chloromethyl compounds. It’s known that chloromethyl compounds can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the chloromethyl group, replacing the chlorine atom. This can result in the formation of a new covalent bond between the 1-(Chloromethyl)-4-cyclobutylbenzene and the nucleophile .
Biochemical Pathways
This could disrupt normal cellular processes, leading to changes in cell function .
Pharmacokinetics
Finally, excretion would likely occur via the kidneys or liver .
Result of Action
Given its potential to form covalent bonds with biomolecules, it could have a range of effects, including altering protein function, disrupting cellular processes, or causing cellular damage .
Action Environment
The action, efficacy, and stability of 1-(Chloromethyl)-4-cyclobutylbenzene could be influenced by various environmental factors. For example, pH could affect its reactivity, while temperature could influence its stability. Additionally, the presence of other molecules could impact its efficacy, either by competing for the same targets or by interacting with 1-(Chloromethyl)-4-cyclobutylbenzene itself .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-cyclobutylbenzene can be synthesized through the chloromethylation of 4-cyclobutylbenzene. This process typically involves the reaction of 4-cyclobutylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide or aluminum chloride . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and minimize side reactions .
Industrial Production Methods: Industrial production of 1-(Chloromethyl)-4-cyclobutylbenzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to ensure the environmental and economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-4-cyclobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Reduction: Formation of 4-cyclobutylmethylbenzene.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclobutyl group.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a cyclobutyl group.
1-(Chloromethyl)-4-isopropylbenzene: Features an isopropyl group in place of the cyclobutyl group.
Uniqueness: 1-(Chloromethyl)-4-cyclobutylbenzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-cyclobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTDFAQEWXVTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


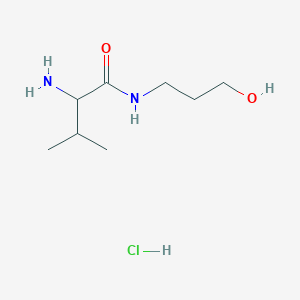
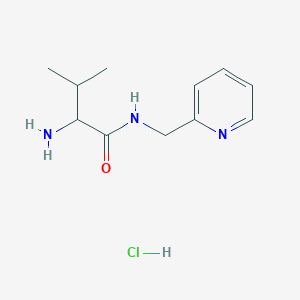

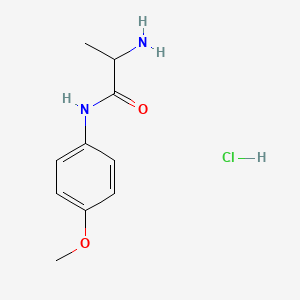
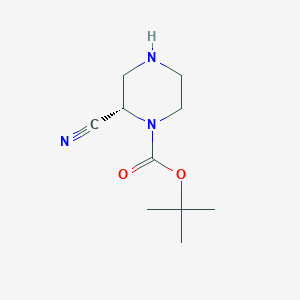
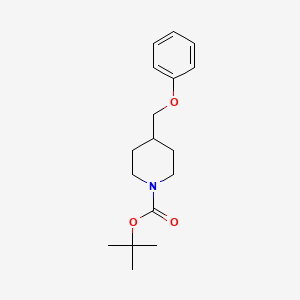
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
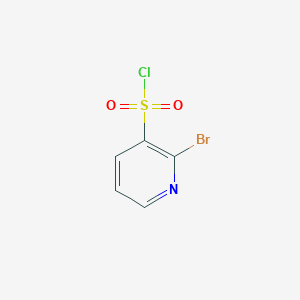
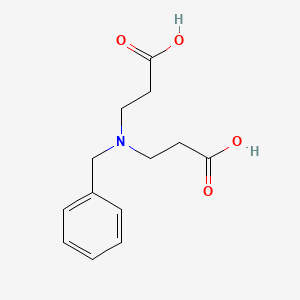
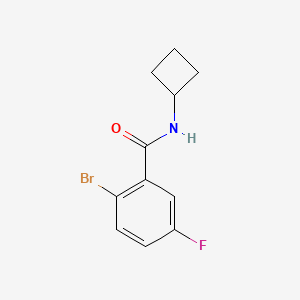
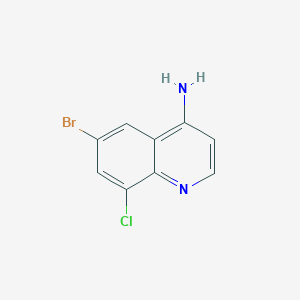
![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
